![molecular formula C13H10OS B14275138 6-(4-Methylphenyl)thieno[2,3-c]furan CAS No. 138589-48-7](/img/structure/B14275138.png)
6-(4-Methylphenyl)thieno[2,3-c]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylphenyl)thieno[2,3-c]furan is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring The presence of a 4-methylphenyl group attached to the thiophene ring adds to its structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)thieno[2,3-c]furan can be achieved through several methods. One common approach involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of renewable feedstocks and environmentally friendly reagents, are often applied to optimize the synthesis process. One-pot procedures involving catalytic multistep reactions are favored for their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methylphenyl)thieno[2,3-c]furan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
6-(4-Methylphenyl)thieno[2,3-c]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 6-(4-Methylphenyl)thieno[2,3-c]furan involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]furan: Another furan-fused ring compound with similar structural features.
Thiophene derivatives: Compounds with a thiophene ring that exhibit various biological and chemical properties.
Furan derivatives: Compounds with a furan ring that are used in diverse applications, including medicinal chemistry and materials science
Uniqueness
6-(4-Methylphenyl)thieno[2,3-c]furan is unique due to its specific fused ring system and the presence of the 4-methylphenyl group.
Propriétés
Numéro CAS |
138589-48-7 |
|---|---|
Formule moléculaire |
C13H10OS |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
6-(4-methylphenyl)thieno[2,3-c]furan |
InChI |
InChI=1S/C13H10OS/c1-9-2-4-10(5-3-9)12-13-11(8-14-12)6-7-15-13/h2-8H,1H3 |
Clé InChI |
QYDKTBJCCDOPMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C(=CO2)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


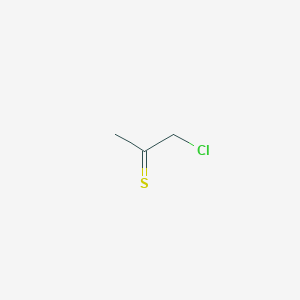
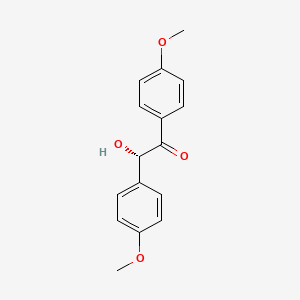
![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
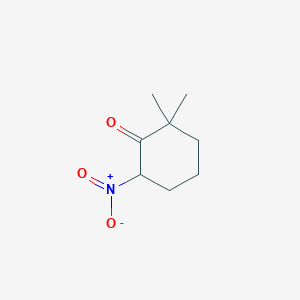
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
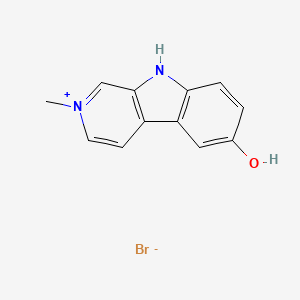
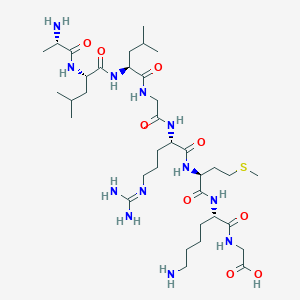
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)

![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
